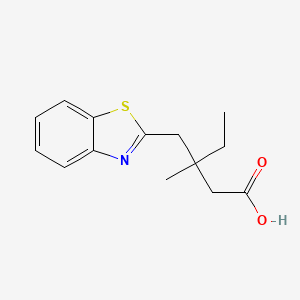

3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid

Vue d'ensemble

Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For example, a simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free condition .Molecular Structure Analysis

The benzothiazole ring system involves a benzene ring fused to a thiazole ring . The exact molecular structure would depend on the specific benzothiazole compound.Chemical Reactions Analysis

Benzothiazole compounds can undergo a variety of chemical reactions. For instance, new analogues of certain compounds can be synthesized by combining 1,3,4-oxadiazole and benzo[d]thiazole via Mannich reaction under conventional heating and improved microwave irradiations .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole compounds can vary greatly depending on their specific structure. For instance, the empirical formula of a related compound, [(1,3-benzothiazol-2-ylmethyl)thio]acetic acid, is C10H9NO2S2 and its molecular weight is 239.31 .Applications De Recherche Scientifique

Structural and Spectral Analysis

Benzothiazole derivatives, such as Mannich bases, are explored for their crystal structures and spectral properties. These studies contribute to our understanding of molecular interactions and conformation, which are crucial for designing materials with specific optical and electronic properties (Franklin et al., 2011).

Fluorescent and Colorimetric Probes

Compounds incorporating the benzothiazole moiety have been developed as highly water-soluble fluorescent and colorimetric pH probes. Their ability to operate as real-time sensors for intracellular pH imaging underscores their potential in biomedical research and diagnostics (Diana et al., 2020).

Antimicrobial Activities

Benzothiazole-imino-benzoic acid ligands and their metal complexes have shown promising antimicrobial activities against various bacterial strains. This highlights the potential of benzothiazole derivatives in developing new antimicrobial agents (Mishra et al., 2019).

Coordination Polymers

The use of benzothiazole derivatives in the synthesis of coordination polymers demonstrates their utility in material science. These polymers have unique structural characteristics and properties, such as luminescence and magnetic behaviors, useful for various technological applications (He et al., 2020).

Inhibitors for Diabetic Complications

Research into benzothiazole derivatives has led to the discovery of potent inhibitors for enzymes like aldose reductase, which play a role in chronic diabetic complications. This research area showcases the therapeutic potential of benzothiazole derivatives in treating diseases (Van Zandt et al., 2005).

Mécanisme D'action

Target of Action

The primary target of 3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid is the DprE1 enzyme . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, leading to the death of the bacteria .

Biochemical Pathways

The affected pathway is the arabinogalactan biosynthesis pathway. By inhibiting the DprE1 enzyme, the compound prevents the formation of arabinogalactan, a key component of the bacterial cell wall . This disruption in the pathway leads to the death of the bacteria .

Result of Action

The molecular effect of the compound’s action is the inhibition of the DprE1 enzyme . On a cellular level, this results in the disruption of the arabinogalactan biosynthesis pathway, leading to the death of Mycobacterium tuberculosis .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

In the realm of biochemistry, 3-(1,3-Benzothiazol-2-ylmethyl)-3-methylpentanoic acid could potentially interact with various enzymes, proteins, and other biomolecules. Benzothiazole derivatives have been found to exhibit a broad spectrum of pharmaceutical activity, including antibacterial and antitumor effects . Therefore, it’s plausible that this compound might interact with biomolecules involved in these pathways.

Cellular Effects

The effects of this compound on cellular processes could be diverse, depending on the specific cell type and the concentration of the compound. Given the potential antibacterial activity of benzothiazole derivatives , this compound might influence cell function by disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes.

Molecular Mechanism

The molecular mechanism of action for this compound is not well-defined due to the lack of specific studies on this compound. Benzothiazole derivatives have been reported to inhibit tyrosine kinase receptors, which are overexpressed in various cancers . Therefore, it’s possible that this compound might exert its effects through similar mechanisms.

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. Benzothiazole derivatives are known to be involved in various biochemical reactions

Propriétés

IUPAC Name |

3-(1,3-benzothiazol-2-ylmethyl)-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S/c1-3-14(2,9-13(16)17)8-12-15-10-6-4-5-7-11(10)18-12/h4-7H,3,8-9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBIKRFPDXOAHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC1=NC2=CC=CC=C2S1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301250485 | |

| Record name | β-Ethyl-β-methyl-2-benzothiazolebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855991-49-0 | |

| Record name | β-Ethyl-β-methyl-2-benzothiazolebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855991-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Ethyl-β-methyl-2-benzothiazolebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-6-iodobenzo[d]thiazole](/img/structure/B3289093.png)

![4-Hydroxybenzo[h]quinoline-2-carboxylic acid](/img/structure/B3289100.png)

![[3-(Ethanesulfonyl)phenyl]methanamine](/img/structure/B3289118.png)